(1-Methylbutyl)triphenylphosphonium bromide
Overview
Description
(1-Methylbutyl)triphenylphosphonium bromide is an organophosphorus compound with the chemical formula C23H26BrP. It is a quaternary phosphonium salt, characterized by a phosphonium cation bonded to three phenyl groups and one (1-methylbutyl) group, with a bromide anion as the counterion. This compound is typically a white solid that is soluble in polar organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylbutyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For instance, the reaction of triphenylphosphine with (1-methylbutyl) bromide in a suitable solvent such as tetrahydrofuran (THF) under reflux conditions can yield the desired phosphonium salt . The reaction is generally carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is typically purified by recrystallization or other suitable purification techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(1-Methylbutyl)triphenylphosphonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide anion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium cation can participate in redox reactions.
Wittig Reactions: It can be used to form ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Common Reagents and Conditions
Strong Bases: Reagents such as butyllithium (BuLi) are commonly used to deprotonate the phosphonium salt, forming the corresponding ylide.
Solvents: Polar solvents like THF are often used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the Wittig reaction, the primary product is an alkene .
Scientific Research Applications
(1-Methylbutyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (1-Methylbutyl)triphenylphosphonium bromide exerts its effects is primarily through its ability to form ylides. In the Wittig reaction, the phosphonium ylide reacts with carbonyl compounds to form alkenes . Additionally, its lipophilic cationic nature allows it to accumulate in the mitochondria, where it can disrupt mitochondrial function, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of a (1-methylbutyl) group.
Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of a (1-methylbutyl) group.
Butyltriphenylphosphonium bromide: Contains a butyl group instead of a (1-methylbutyl) group.
Uniqueness
(1-Methylbutyl)triphenylphosphonium bromide is unique due to its specific alkyl group, which can influence its reactivity and solubility properties. This makes it particularly useful in certain synthetic applications where other phosphonium salts may not be as effective .
Properties
IUPAC Name |
pentan-2-yl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26P.BrH/c1-3-13-20(2)24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h4-12,14-20H,3,13H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLNCDBVZIWVDD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939063 | |
Record name | (Pentan-2-yl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00939063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17827-53-1 | |
Record name | Phosphonium, (1-methylbutyl)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17827-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Methylbutyl)triphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017827531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Pentan-2-yl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00939063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methylbutyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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